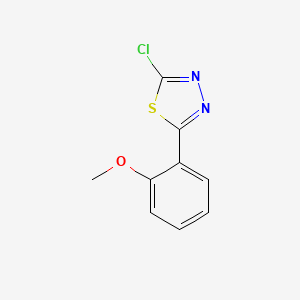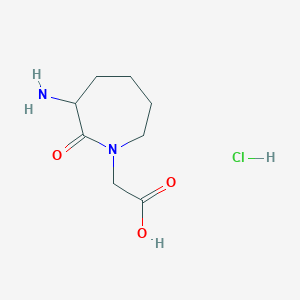
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C8H15ClN2O3 and a molecular weight of 222.67 g/mol . The compound is known for its unique structure, which includes an azepane ring, making it a subject of interest in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride typically involves the reaction of azepane derivatives with glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its chemical identity and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted azepane derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Amino-2-oxoazepan-1-yl)acetic acid
- 2-(3-Amino-2-oxoazepan-1-yl)propanoic acid
- 2-(3-Amino-2-oxoazepan-1-yl)butanoic acid
Uniqueness
Compared to similar compounds, 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C8H15ClN2O3 |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
2-(3-amino-2-oxoazepan-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-6-3-1-2-4-10(8(6)13)5-7(11)12;/h6H,1-5,9H2,(H,11,12);1H |
Clave InChI |
UFBHLOVKIMGYJX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C(C1)N)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


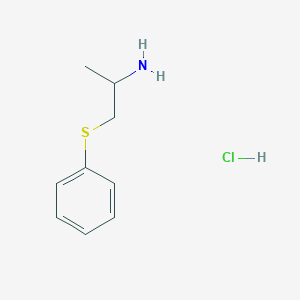
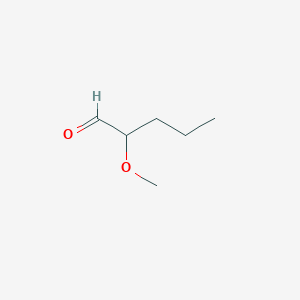
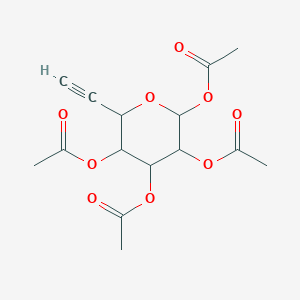
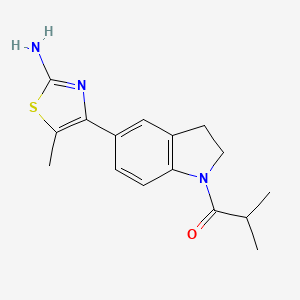

![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B12313096.png)
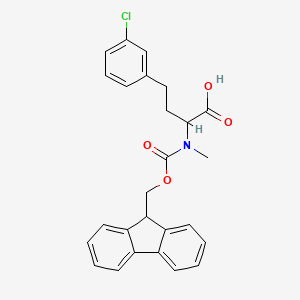
![Potassium 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoroacetate](/img/structure/B12313106.png)
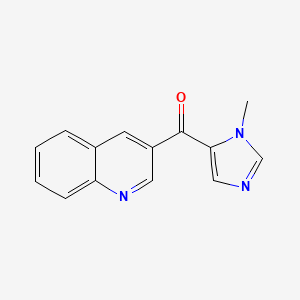
![rac-(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B12313117.png)
![rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide](/img/structure/B12313123.png)
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)

